4-Cyclopropyl-2,6-dimethylaniline
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Overview
Description
4-Cyclopropyl-2,6-dimethylaniline is an organic compound with the molecular formula C11H15N It is a derivative of aniline, featuring a cyclopropyl group and two methyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-2,6-dimethylaniline typically involves the cyclopropylation of 2,6-dimethylaniline. One common method is the (3 + 2) annulation of cyclopropenes with aminocyclopropanes, using an organic or iridium photoredox catalyst and blue LED irradiation . This method provides good yields and is highly diastereoselective when using difluorocyclopropenes.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the alkylation of aniline derivatives under controlled conditions to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-2,6-dimethylaniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are commonly employed.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-Cyclopropyl-2,6-dimethylaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of dyes and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-2,6-dimethylaniline involves its interaction with various molecular targets. As an aromatic amine, it can participate in nucleophilic substitution reactions, forming bonds with other molecules. Its effects are mediated through pathways involving the formation of reactive intermediates, which can interact with biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylaniline: A key starting material for many drugs and industrial chemicals.
4-Cyclopropyl-2,6-dimethylbenzenamine: Similar in structure but with different substituents.
Uniqueness
4-Cyclopropyl-2,6-dimethylaniline is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for the synthesis of specialized organic molecules and pharmaceuticals .
Properties
Molecular Formula |
C11H15N |
---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
4-cyclopropyl-2,6-dimethylaniline |
InChI |
InChI=1S/C11H15N/c1-7-5-10(9-3-4-9)6-8(2)11(7)12/h5-6,9H,3-4,12H2,1-2H3 |
InChI Key |
WYVQWXHPYFZBQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)C2CC2 |
Origin of Product |
United States |
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